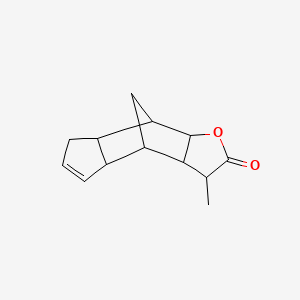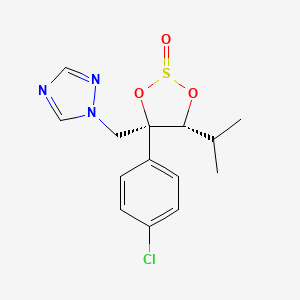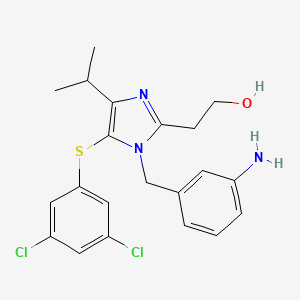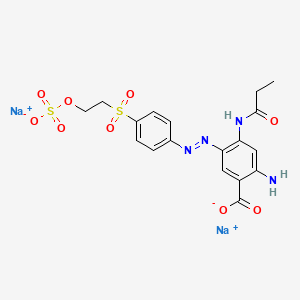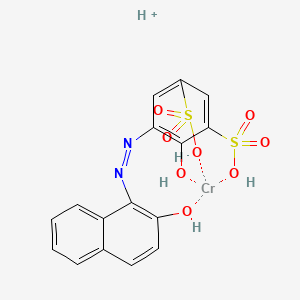
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) is a complex organic compound that features a chromate ion coordinated with an azo dye ligand. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 4-hydroxy-5-aminobenzene-1,3-disulfonic acid. The resulting azo compound is then complexed with a chromate ion under controlled pH conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions such as temperature, pH, and reactant concentrations. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, converting organic substrates into their corresponding oxidized forms.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted azo compounds, amines, and oxidized organic molecules .
Applications De Recherche Scientifique
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mécanisme D'action
The mechanism by which Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) exerts its effects involves the interaction of the chromate ion with organic substrates. The chromate ion acts as an oxidizing agent, facilitating the transfer of electrons and leading to the formation of oxidized products. The azo group can also participate in electron transfer reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid Black 172: Another azo dye with similar structural features but different chromophoric properties.
Chromium Complex Dyes: A class of dyes that include various chromate-coordinated azo compounds with diverse applications in dyeing and pigmentation.
Uniqueness
Hydrogen (4-hydroxy-5-((2-hydroxy-1-naphthyl)azo)benzene-1,3-disulphonato(4-))chromate(1-) is unique due to its specific combination of chromate and azo functionalities, which impart distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
97171-70-5 |
|---|---|
Formule moléculaire |
C16H13CrN2O8S2+ |
Poids moléculaire |
477.4 g/mol |
Nom IUPAC |
chromium;hydron;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C16H12N2O8S2.Cr/c19-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(27(21,22)23)8-14(16(12)20)28(24,25)26;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);/p+1 |
Clé InChI |
IJJULCBFZXPEHI-UHFFFAOYSA-O |
SMILES canonique |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



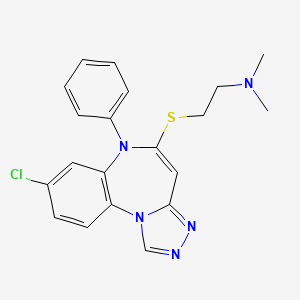
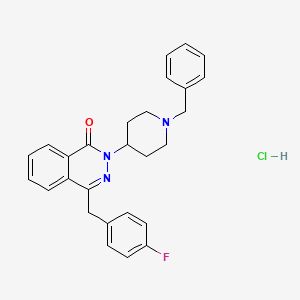
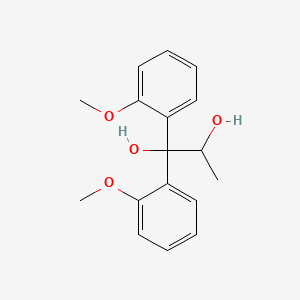
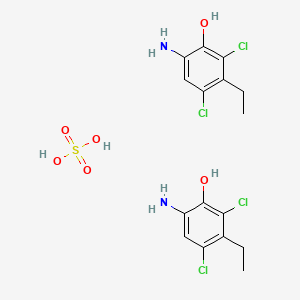


![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)

